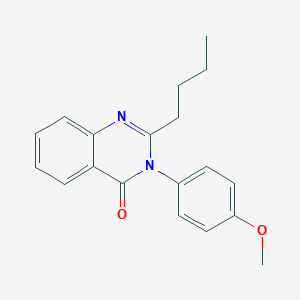![molecular formula C25H21ClN2O4 B295526 4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295526.png)
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as CPPB, is a chemical compound that has gained a lot of interest in scientific research due to its potential therapeutic applications. CPPB belongs to the class of pyrazolidinedione derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of CPPB is not fully understood. However, it has been suggested that CPPB exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPPB has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
CPPB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases. CPPB has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, CPPB has been shown to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate.
実験室実験の利点と制限
CPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of CPPB in lab experiments. For example, CPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, CPPB has not been extensively studied in vivo, and its safety profile has not been fully established.
将来の方向性
There are several future directions for research on CPPB. One area of interest is the development of new methods for synthesizing CPPB with higher yields and improved purity. Another area of interest is the investigation of the safety and efficacy of CPPB in vivo. This could involve studies on animal models to determine the optimal dosage and administration route for CPPB, as well as its potential side effects. Furthermore, the potential use of CPPB in combination with other drugs or therapies for the treatment of various diseases should also be explored.
合成法
The synthesis of CPPB involves the reaction of 4-chlorophenoxypropylamine with 3,5-dioxo-1-phenylpyrazolidine-4-carboxylic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with benzaldehyde to form CPPB. The yield of CPPB obtained from this method is approximately 60%.
科学的研究の応用
CPPB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. CPPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
分子式 |
C25H21ClN2O4 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
(4E)-4-[[3-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-10-12-21(13-11-19)31-14-5-15-32-22-9-4-6-18(16-22)17-23-24(29)27-28(25(23)30)20-7-2-1-3-8-20/h1-4,6-13,16-17H,5,14-15H2,(H,27,29)/b23-17+ |
InChIキー |
FULFVBATNRBASR-HAVVHWLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295467.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)